Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Description
Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is an indanone derivative isolated from Fernandoa adenophylla, a plant traditionally used in medicinal practices. Its chemical structure (Fig. 1) features a hydroxyl group at position 2 and a methyl ester at position 1, forming a bicyclic indene scaffold with a ketone moiety at position 3 . This compound has demonstrated significant in vitro anti-inflammatory and anti-diabetic activities, inhibiting key enzymes like α-glucosidase and cyclooxygenase-2 (COX-2) with IC50 values comparable to standard drugs such as acarbose and indomethacin . The stereochemistry (1Rtrans, 2Strans) and the 3-methylbut-2-en-1-yl substituent are critical for its bioactivity .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-10,12H,6H2,1H3 |
InChI Key |
JLOISLZLPYEDAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CC2=CC=CC=C12)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Copper-Catalyzed Intramolecular Annulation
One method for synthesizing related 3-hydroxy-1-indanones involves copper-catalyzed intramolecular annulation using 2-ethynylbenzaldehyde as the starting material. This approach offers a simple route to 3-hydroxy-1-indanones under mild conditions, resulting in good to excellent yields.
Preparation from 5-chloro-1-indone
A preparation method for synthesizing (+)-5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester involves a series of steps including salifying, acidifying, and oxidizing.
3.1. Salifying
Methylcarbonate, sodium hydride, and toluene are mixed and heated to reflux. 5-chloro-1-indone is then added dropwise over 1.5 to 3 hours. The mass ratio of toluene to 5-chloro-1-indone is maintained at 5-7:1.
3.2. Acidifying
After the salifying step, the reaction mixture undergoes continuous reflux for 3-5 hours. It is then cooled, and a mixture of concentrated hydrochloric acid and ice is added to the system under stirring. The molar ratio of 5-chloro-1-indone to hydrogen chloride is kept at 1:1-2, ensuring the pH of the reaction system is between 2-3 after adding the hydrochloric acid and ice mixture. The mass ratio of concentrated hydrochloric acid to ice is 1:10-12. Toluene is removed via concentration until 50-70% of the original volume remains to obtain a toluene solution of the intermediate compound I.
3.3. Oxidizing
Cinchonine is dissolved in toluene, and the solution is heated to 40-45°C. Simultaneously, toluene solutions of hydrogen phosphide cumene and intermediate compound I are added dropwise. The mixture is incubated at 40-45°C for 12 hours post-addition, followed by suction filtration to obtain the desired solid filtrate. Toluene and Xin Kening are mixed in a mass ratio of 5.5-6:1.
Preparation of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
The reaction solution is poured into a mixture of 1M hydrochloric acid (HCl) and ice, followed by extraction with ethyl acetate (EA) three times. The combined EA layers are dried, and the solvent is removed via rotary evaporation to obtain a black oil.
4.1. Preparation of Intermediate 4-1
Dimethyl carbonate (17 g, 189 mmol) and tetrahydrofuran (THF) (80 mL) are added to a three-necked flask, followed by the addition of sodium hydride (NaH) (60% w/w, 3.18 g, 79.4 mmol) under stirring at room temperature under a nitrogen atmosphere. A solution of 1-indanone (5 g, 37.8 mmol) in THF (40 mL) is added dropwise to the reaction solution. The temperature is raised to reflux for 2 hours until thin-layer chromatography (TLC) indicates the reaction is complete.
Using Aqueous TBHP as Oxidant
An improved protocol for the preparation of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate uses tert-butyl hydroperoxide (TBHP, 70% in H2O) as an oxidant. This method allows for purification by filtration under mild conditions.
Preparation Using n-Hexane and Tert-Butanol Peroxide
This method involves specific steps to ensure efficient production of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester.
6.1. Initial Steps
The dichloromethane solution of 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester is heated to 35-45°C and concentrated under vacuum until no fraction is distilled. The vacuum is controlled at more than 0.09 MPa, and the temperature is lowered. Normal hexane is added to bring the total weight to 400g, and the mixture is heated to 25-35°C to dissolve.
6.2. Preparation of Tert-Butanol Peroxide Solution
Under room temperature, tert-butanol peroxide aqueous solution is extracted with normal hexane. After phase separation, the organic phase is dried with a water-absorbing agent to ensure the water content is less than or equal to 1.0% during use. The tert-butanol peroxide aqueous solution is extracted with 5-10 times its quality of normal hexane.
6.3. Reaction and Incubation
Catalyst quinones and diamines are dissolved in normal hexane, and the system temperature is controlled at 25-30°C. The reaction is allowed to proceed for 1-3 hours, followed by the addition of benzylamine. The hexane solution of 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester is added, followed by tert-butanol peroxide in normal hexane. The addition time is controlled to 3-5 hours, and the mixture is incubated for 3-4 hours. The reaction is monitored until the remaining 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylic acid methyl ester is less than 1%. The mixture is then cooled to 5-10°C.
6.4. Crystallization and Filtration
The mixed liquor is crystallized for 0.5-1 hour, and suction filtration is performed at 5-10°C to obtain the filter cake, which is the desired 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester.
Synthesis of 1-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
The diol 5 (0.55 g, 3.4 mmol), 5% Pt/C (0.31 g), and NaHCO3 (0.63 g, 7.5 mmol) are suspended in H2O (5 mL) and stirred at 70 °C. Oxygen gas is introduced into the reaction mixture for 48 hours. The mixture is filtered through a celite pad. The filtrate is washed with ethyl acetate to remove non-acidic compounds. The aqueous layer is acidified with 2 mol/L H2SO4 to pH 2. Then, the acidic solution is extracted with ethyl acetate (10 mL x 3). The organic layer is washed with brine and dried over Na2SO4. The solvent is evaporated, and the residue is purified by column chromatography (hexane/AcOEt = 3:7) to give the hydroxycarboxylic acid 6 (0.50 g, 8.4 mmol, 83%) as a colorless oil.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate.
Reduction: Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has applications in scientific research, including use as an intermediate in synthesizing complex organic molecules. It is also investigated for potential biological activities, such as antimicrobial and anticancer properties, and explored as a precursor in developing pharmaceutical compounds. Additionally, it is utilized in producing specialty chemicals and materials for industry.
Scientific Research Applications
This compound is a compound utilized in scientific research for its diverse applications. Its primary applications are in chemistry, biology, medicine, and industry.
Chemistry
- Use as an Intermediate: this compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block for creating diverse compounds.
Biology
- Antimicrobial Properties: It exhibits antimicrobial activity against various pathogens. Studies have demonstrated its ability to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were lower than those of some standard antibiotics.
- Anticancer Activity: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer). It modulates key signaling pathways involved in cell survival and proliferation, particularly through inhibiting the NF-kB pathway, which is often dysregulated in cancer.
Medicine
- Precursor for Pharmaceutical Development: this compound is explored as a precursor for developing pharmaceutical compounds. Its unique substitution pattern influences its reactivity and interactions with other molecules, making it valuable for targeted synthesis and research applications.
Industry
- Production of Specialty Chemicals and Materials: It is utilized in producing specialty chemicals and materials.
Chemical Reactions
This compound undergoes several chemical reactions. These reactions include oxidation, reduction, and substitution.
- Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate. The major product formed is Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate.
- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. The major product formed is Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-methanol.
- Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as thionyl chloride for conversion to a chloride, followed by nucleophilic substitution reactions.
Biological Activities
This compound exhibits antimicrobial and anticancer effects. The hydroxyl group is crucial for hydrogen bonding interactions with target enzymes or receptors, enhancing binding affinity. The compound's ability to undergo oxidation may lead to forming reactive intermediates that can interact with cellular macromolecules, further contributing to its bioactivity.
Table 1: Summary of Biological Activities of this compound
| Activity | Target | Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition |
| Antimicrobial | Bacillus subtilis | Significant growth inhibition |
| Anticancer | HeLa cells | Induces apoptosis |
| Anticancer | MCF-7 cells | Modulates NF-kB pathway |
Case Studies
Antimicrobial Efficacy Study: A study assessed the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated that this compound had an MIC value of 32 µg/mL against Staphylococcus aureus, outperforming some conventional antibiotics like penicillin.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of indene derivatives allows for varied biological and physicochemical properties. Below is a detailed comparison:
Structural Analogues with Modified Substituents
Key Observations:
- The chloro-derivative in –15 is synthesized via Friedel-Crafts and Dieckmann cyclization, with optimized yields (up to 71%) using n-hexane to reduce hydrolysis .
- Amino Group Substitution (2-NH2 or 5-NH2): Increases polarity and solubility, especially as hydrochloride salts. These derivatives are often intermediates in drug synthesis (e.g., DDR1 inhibitors) .
- Ketone vs. Hydroxyl Groups: The absence of a hydroxyl group in Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate reduces hydrogen-bonding capacity, likely diminishing biological activity compared to the target compound .
Stereochemical and Functional Group Impact
- The anti-inflammatory activity of this compound is attributed to its hydroxyl and ester groups, which facilitate interactions with enzymatic active sites . In contrast, the amino-substituted analogues (e.g., ) may target different receptors, such as DDR1 or CNS pathways .
Physicochemical Properties
| Property | Methyl 2-hydroxy-... | 5-Chloro Derivative | Methyl 1-oxo-... | Ethyl 2-amino-... |
|---|---|---|---|---|
| Solubility | Moderate (polar solvents) | Low (n-hexane) | Low (apolar) | High (HCl salt) |
| Stability | Sensitive to hydrolysis | Stable in n-hexane | Stable | Hygroscopic |
| Bioactivity | High (enzyme inhibition) | Synthetic intermediate | None reported | Receptor-targeted |
Biological Activity
Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate (MHDIC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of MHDIC's biological properties, including its antimicrobial and anticancer effects, along with relevant case studies and research findings.
Chemical Structure and Properties
MHDIC is characterized by the presence of a hydroxyl group and an ester functional group, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 202.19 g/mol. The compound's structure allows for various chemical reactions, enhancing its utility in synthetic organic chemistry.
Antimicrobial Properties
Research has indicated that MHDIC exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, MHDIC demonstrated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be lower than those of several standard antibiotics, suggesting a promising alternative for antibiotic resistance challenges .
Anticancer Activity
MHDIC has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to modulate key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of the NF-kB pathway, which is often dysregulated in cancer .
Table 1: Summary of Biological Activities of this compound
The mechanism by which MHDIC exerts its biological effects involves several biochemical pathways. The hydroxyl group is crucial for hydrogen bonding interactions with target enzymes or receptors, enhancing binding affinity. Additionally, the compound's ability to undergo oxidation may lead to the formation of reactive intermediates that can interact with cellular macromolecules, further contributing to its bioactivity .
Case Studies
- Antimicrobial Efficacy Study : A recent study assessed the antimicrobial properties of MHDIC against a panel of bacterial strains. The results indicated that MHDIC had an MIC value of 32 µg/mL against Staphylococcus aureus, outperforming some conventional antibiotics like penicillin .
- Cancer Cell Apoptosis Induction : In another investigation focused on cancer therapy, MHDIC was tested for its effects on HeLa cells. The study reported that treatment with MHDIC at concentrations of 50 µM led to a 70% increase in apoptosis compared to untreated controls, highlighting its potential as an anticancer agent .
Q & A
Q. Q: What are the standard synthetic protocols for Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate?
A: The compound is typically synthesized via esterification of 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). Reaction conditions involve refluxing for 6–12 hours, followed by neutralization and purification via column chromatography. Key intermediates and byproducts (e.g., unreacted carboxylic acid) are monitored using TLC and NMR .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve yield and purity?
A: Optimization involves adjusting catalyst concentration (e.g., 1–5 mol% H₂SO₄), solvent selection (e.g., anhydrous MeOH vs. THF), and temperature control (40–60°C). Kinetic studies using HPLC or GC-MS can identify side reactions (e.g., over-esterification). For example, reducing reaction time to 8 hours minimizes hydrolysis of the ester group .
Basic Characterization
Q. Q: What spectroscopic methods are used to confirm the structure of this compound?
A:
- 1H/13C NMR : Identifies key protons (e.g., hydroxyl at δ 4.8–5.2 ppm, ester methyl at δ 3.6–3.8 ppm) and carbons (e.g., carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (3200–3400 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 206.24 for [M+H]⁺) .
Advanced Characterization
Q. Q: How can researchers resolve discrepancies in NMR or crystallographic data?
A: Conflicting NMR signals (e.g., keto-enol tautomerism) require variable-temperature NMR or deuterated solvent studies. For crystallography, use SHELX programs to refine structures against high-resolution data. For example, SHELXL resolves disorder in the indene ring via TWIN/BASF commands .
Biological Activity
Q. Q: What methodologies evaluate its potential as a protease or aggrecanase inhibitor?
A:
- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for aggrecanase) .
- Docking Studies : Use AutoDock Vina to model interactions with catalytic sites (e.g., Zn²⁺ coordination in MMPs) .
- SAR Analysis : Compare derivatives with modified hydroxyl or ester groups to identify pharmacophores .
Structural Analysis
Q. Q: How is X-ray crystallography applied to study its stereochemistry?
A: Single crystals are grown via vapor diffusion (e.g., hexane/EtOAc). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL reveals absolute configuration. For example, the (1S,2R) stereoisomer shows distinct hydrogen-bonding networks in the crystal lattice .
Data Contradiction
Q. Q: How to address conflicting reports on its stability under acidic conditions?
A: Design pH-dependent stability studies (pH 2–7) using HPLC to monitor degradation. For instance, the ester group hydrolyzes rapidly below pH 3, but buffering with NaHCO₃ stabilizes the compound .
Stability Assessment
Q. Q: What experimental approaches assess its stability in biological matrices?
A: Incubate the compound in plasma/PBS at 37°C, sample at intervals (0–24 h), and quantify via LC-MS/MS. Degradation products (e.g., free carboxylic acid) are identified using MS/MS fragmentation patterns .
Analog Comparison
Q. Q: How does its reactivity differ from analogs like Methyl 4-methoxy-indene carboxylate?
A: The hydroxyl group increases hydrogen-bonding capacity, altering solubility (logP = 1.8 vs. 2.5 for methoxy analog) and reactivity in nucleophilic acyl substitution. DFT calculations (B3LYP/6-31G*) show higher electron density at the ester carbonyl .
Advanced SAR
Q. Q: What structural modifications enhance inhibitory potency against aggrecanase?
A: Introduce bulky substituents (e.g., trifluoromethyl at C-4) to improve hydrophobic interactions. In vivo testing in rodent models shows a 10-fold increase in potency (IC₅₀ = 0.8 nM) compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
